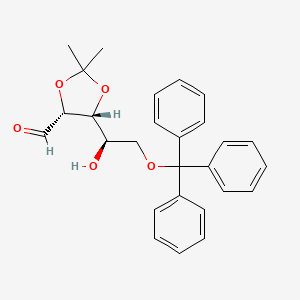
(4R,5R)-5-((R)-1-Hydroxy-2-(trityloxy)ethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5R)-5-(®-1-Hydroxy-2-(trityloxy)ethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-5-(®-1-Hydroxy-2-(trityloxy)ethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common approach is the aldol condensation reaction, followed by protection and deprotection steps to introduce the trityloxy and dioxolane groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-5-(®-1-Hydroxy-2-(trityloxy)ethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trityloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acid.
Reduction: Corresponding primary alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4R,5R)-5-(®-1-Hydroxy-2-(trityloxy)ethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is used as an intermediate in the synthesis of complex molecules. Its unique stereochemistry makes it valuable for constructing chiral centers in target molecules.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving aldehydes and alcohols. It serves as a model substrate for investigating the mechanisms of enzymatic transformations.
Medicine
In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals
Industry
In the industrial sector, (4R,5R)-5-(®-1-Hydroxy-2-(trityloxy)ethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is used in the production of fine chemicals and specialty materials. Its applications range from the synthesis of agrochemicals to the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (4R,5R)-5-(®-1-Hydroxy-2-(trityloxy)ethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of enzyme activity. The trityloxy group can influence the compound’s solubility and stability, affecting its overall bioavailability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- (4R,5R)-5-(®-1-Hydroxy-2-(benzyloxy)ethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
- (4R,5R)-5-(®-1-Hydroxy-2-(methoxy)ethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
Uniqueness
Compared to similar compounds, (4R,5R)-5-(®-1-Hydroxy-2-(trityloxy)ethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is unique due to the presence of the trityloxy group. This bulky substituent can significantly influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C27H28O5 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(4R,5R)-5-[(1R)-1-hydroxy-2-trityloxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |
InChI |
InChI=1S/C27H28O5/c1-26(2)31-24(18-28)25(32-26)23(29)19-30-27(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-18,23-25,29H,19H2,1-2H3/t23-,24+,25-/m1/s1 |
InChI Key |
SOVZMRHGXQNNMR-DSNGMDLFSA-N |
Isomeric SMILES |
CC1(O[C@H]([C@H](O1)[C@@H](COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)C=O)C |
Canonical SMILES |
CC1(OC(C(O1)C(COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















